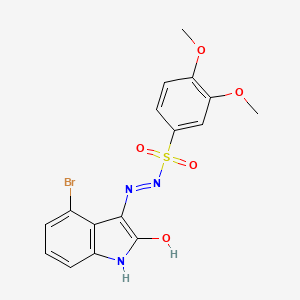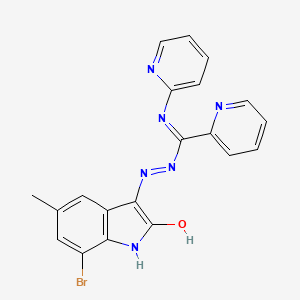![molecular formula C23H29N3O3 B6014947 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B6014947.png)
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole, also known as TRIM, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TRIM belongs to a class of compounds known as indole derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, anti-inflammatory, and anticancer effects.
Mechanism of Action
The exact mechanism of action of 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole is not fully understood. However, studies have shown that the compound can modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. This compound has also been shown to possess antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. Studies have shown that the compound can reduce oxidative stress, inflammation, and apoptosis in various cell types. This compound has also been shown to possess anticancer effects by inhibiting the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has several advantages for use in lab experiments. The compound is readily synthesized and has been shown to possess a wide range of biological activities. However, this compound also has several limitations, including its poor solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole. One area of research could focus on the compound's potential therapeutic applications in cancer treatment. Another area of research could focus on the development of novel this compound derivatives with improved solubility and reduced toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential interactions with other drugs.
Synthesis Methods
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole can be synthesized using a variety of methods, including the condensation of 2,3,4-trimethoxybenzaldehyde with piperazine followed by the reaction with indole. Another method involves the reaction of 2,3,4-trimethoxybenzyl chloride with piperazine followed by the reaction with indole. Both methods have been shown to produce high yields of this compound.
Scientific Research Applications
3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-1H-indole has been extensively studied for its potential therapeutic applications. One area of research has focused on the compound's antipsychotic effects. Studies have shown that this compound can modulate dopamine and serotonin receptors, which are implicated in the pathogenesis of schizophrenia. This compound has also been shown to possess antidepressant effects by increasing the levels of serotonin and norepinephrine in the brain.
properties
IUPAC Name |
3-[[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-27-21-9-8-17(22(28-2)23(21)29-3)15-25-10-12-26(13-11-25)16-18-14-24-20-7-5-4-6-19(18)20/h4-9,14,24H,10-13,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLJCZPYXVJLGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B6014871.png)
![N-({1-[3-(2-pyrazinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6014876.png)

![3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isopropylisoxazole](/img/structure/B6014891.png)

![N-phenyl-1-[(2E)-3-phenyl-2-propen-1-yl]-3-piperidinamine](/img/structure/B6014906.png)
![4-[3-(1H-pyrazol-1-yl)propyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6014907.png)
![3-cyclobutyl-5-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014911.png)
![N-(2-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B6014916.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(1H-imidazol-2-yl)benzamide](/img/structure/B6014918.png)
![3-(2-fluorophenyl)-5-(phenylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6014926.png)
![2-[2-(difluoromethoxy)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6014930.png)
![ethyl 3-(2,4-difluorobenzyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6014934.png)
